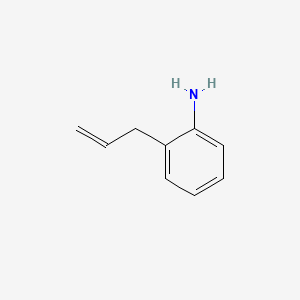2-Allylaniline
CAS No.: 32704-22-6
Cat. No.: VC7967624
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32704-22-6 |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 2-prop-2-enylaniline |
| Standard InChI | InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2 |
| Standard InChI Key | LVFFFZMLLZHVNL-UHFFFAOYSA-N |
| SMILES | C=CCC1=CC=CC=C1N |
| Canonical SMILES | C=CCC1=CC=CC=C1N |
Introduction
Synthesis and Catalytic Innovations
Scandium-Catalyzed Benzylic C(sp³)–H Alkenylation
A breakthrough in 2-allylaniline synthesis was achieved through the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes . This method employs a half-sandwich scandium catalyst (e.g., [Sc(η⁵-C₅Me₄SiMe₃)(CH₂SiMe₃)₂(THF)]) under mild conditions (60–80°C, 12–24 hours), achieving atom-efficiency and high stereoselectivity (up to 99% Z-isomer preference). Key advantages include:
-
Broad substrate scope: Functional groups such as halides, ethers, and esters are tolerated.
-
Mechanistic insight: The reaction proceeds via a Sc-mediated C–H activation pathway, forming a six-membered metallacycle intermediate.
Table 1: Representative Yields in Scandium-Catalyzed Synthesis
| Substrate | Alkyne | Yield (%) | Z:E Ratio |
|---|---|---|---|
| 2-Methyl-N,N-dimethylaniline | Diphenylacetylene | 92 | 99:1 |
| 2-Methyl-N-ethylaniline | 1-Phenyl-1-propyne | 85 | 98:2 |
Alternative Synthetic Routes
While the scandium-catalyzed method dominates recent literature, classical approaches include:
-
Nucleophilic substitution: Reaction of 2-fluoroaniline with allyl bromide under basic conditions.
-
Reductive amination: Condensation of allyl aldehydes with aniline derivatives followed by reduction.
Reactivity and Functionalization Pathways
2-Allylaniline undergoes characteristic reactions of both aromatic amines and allylic systems:
Electrophilic Aromatic Substitution
The electron-rich aniline ring facilitates substitutions at the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ yields 2-allyl-4-nitroaniline, a precursor for dye synthesis.
Allylic Oxidation and Cyclization
Treatment with oxidizing agents like manganese dioxide converts the allyl group to an α,β-unsaturated carbonyl, enabling intramolecular cyclizations to form indole derivatives. A notable application is the copper-catalyzed synthesis of chiral indolines with >90% enantiomeric excess .
Industrial and Research Applications
Pharmaceutical Intermediates
2-Allylaniline derivatives serve as building blocks for retinoid receptor modulators. For instance, structural analogs have demonstrated antiproliferative activity against breast cancer cell lines (IC₅₀ = 2.1–8.7 μM) .
Polymer Chemistry
The allyl group participates in radical polymerization, forming cross-linked polyaniline networks with enhanced conductivity (σ = 10⁻²–10⁻³ S/cm). These materials find use in antistatic coatings and electrochemical sensors.
| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |
|---|---|---|---|
| 10 minutes | 3.3 | 10 | 31 |
| 1 hour | 1.1 | 3.3 | 10 |
Key findings from allylamine studies:
-
Cardiotoxicity: Chronic exposure (≥40 ppm, 6 h/day) induces myocardial necrosis in rats .
-
Respiratory effects: Acute exposure to 14 ppm causes intolerable irritation in humans .
These data underscore the need for stringent handling protocols when working with 2-allylaniline, despite structural differences.
Comparison with Structural Analogs
Table 3: Properties of Selected Aniline Derivatives
| Compound | Substituent | Melting Point (°C) | Key Application |
|---|---|---|---|
| 2-Allylaniline | –NH₂, –CH₂CH₂CH₂ | Not reported | Pharmaceutical synthesis |
| 2-Methylaniline | –NH₂, –CH₃ | −29 | Dye manufacturing |
| N-Allylaniline | –NHCH₂CH₂CH₂ | −15 | Polymer chemistry |
Future Directions
-
Catalyst Development: Exploring earth-abundant catalysts (e.g., iron, cobalt) to improve sustainability.
-
Toxicokinetic Studies: Assessing 2-allylaniline’s metabolic pathways and organ-specific toxicity.
-
Material Science Applications: Designing conductive polymers with tunable bandgaps via substituent engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume